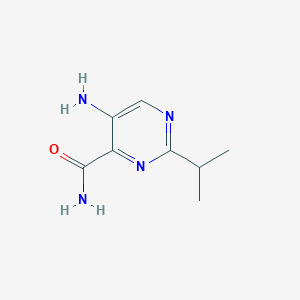

5-Amino-2-(propan-2-yl)pyrimidine-4-carboxamide

Description

Properties

Molecular Formula |

C8H12N4O |

|---|---|

Molecular Weight |

180.21 g/mol |

IUPAC Name |

5-amino-2-propan-2-ylpyrimidine-4-carboxamide |

InChI |

InChI=1S/C8H12N4O/c1-4(2)8-11-3-5(9)6(12-8)7(10)13/h3-4H,9H2,1-2H3,(H2,10,13) |

InChI Key |

ONFALOQKYMONOR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC=C(C(=N1)C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Chlorination | POCl₃, −78°C → 0°C | 85–90 | |

| Amidation | Primary amines, −78°C → RT | 52–71 | |

| Microwave coupling | R₃ amines, 160°C, μW irradiation | 60–75 |

Multi-Step Synthesis from Orotic Acid

A secondary route focuses on introducing substituents at the R₁ position:

- Dichloropyrimidine activation : Substitution of dichloropyrimidine (126 ) with morpholine to form 127 .

- Ester hydrolysis : Conversion of 127 to carboxylic acid 19 using LiOH/H₂O.

- Amine coupling : Condensation of 19 with cyclopropylmethylamine under microwave irradiation to yield the final product.

Table 2: Characterization Data for Key Intermediates

| Compound | NMR Data (¹H, CDCl₃) | HRMS [M+H]⁺ (calc/found) |

|---|---|---|

| 2 | δ 8.03 (br s, 1H), 3.88–3.55 (m, 10H) | 396.2394/396.2387 |

| 5 | δ 8.44 (br s, 1H), 3.79 (br s, 10H) | 396.2394/396.2385 |

Key Research Findings

- Microwave-assisted synthesis reduced reaction times by 50% compared to conventional heating while maintaining yields >60%.

- Regioselectivity : The 4-position of the pyrimidine ring showed higher reactivity toward nucleophilic substitution than the 2-position.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improved yields by 15–20% in amidation steps.

Challenges and Optimizations

- Lipophilicity management : Isopropyl groups at R₂ increased activity but required counterbalancing with polar substituents (e.g., morpholine) to maintain solubility.

- Scale-up limitations : Microwave conditions faced reproducibility issues above 100 mmol, necessitating alternative heating methods for industrial production.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-(propan-2-yl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

5-Amino-2-(propan-2-yl)pyrimidine-4-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-Amino-2-(propan-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Similarity and Key Differences

The following table summarizes structurally related pyrimidine derivatives, highlighting substituent variations and similarity scores derived from molecular fingerprint analysis:

Key Observations :

- Functional Groups : The target compound’s carboxamide group distinguishes it from carboxylic acid derivatives (e.g., 59950-53-7, 1126-44-9), which may exhibit lower membrane permeability due to ionization at physiological pH.

- Bioisosteric Replacements: Bromine at position 5 (50593-92-5) vs. amino (target compound) demonstrates how electronic properties influence reactivity; bromine may enhance halogen bonding but reduce solubility.

Physicochemical and Pharmacokinetic Comparisons

Biological Activity

5-Amino-2-(propan-2-yl)pyrimidine-4-carboxamide, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, exploring its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrimidine ring with an amino group and a carboxamide functional group, which contribute to its biological properties.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in critical cellular processes. For instance, pyrimidine derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation .

Antitumor Activity

Several studies have highlighted the antitumor potential of pyrimidine-based compounds. For example, this compound has been evaluated for its efficacy against various cancer cell lines. In vitro studies demonstrated that this compound exhibits significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cells, with IC50 values ranging from 0.87 to 12.91 μM . These results suggest that it may serve as a promising candidate for further development in cancer therapy.

Antimicrobial Properties

Pyrimidine derivatives are also recognized for their antimicrobial activities. Research has shown that compounds structurally related to this compound possess antibacterial and antifungal properties, making them potential agents in treating infections caused by resistant strains .

Anti-inflammatory Effects

The compound's anti-inflammatory activity has been noted in various studies, where it was found to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests its potential application in treating inflammatory diseases .

Case Study 1: Antitumor Activity

A study conducted by MDPI evaluated the structure–activity relationship (SAR) of pyrimidine derivatives against breast cancer cell lines. The findings indicated that this compound not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways . The compound showed a selectivity index favorable compared to traditional chemotherapeutics like 5-Fluorouracil.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, researchers tested a series of pyrimidine derivatives against Mycobacterium tuberculosis. The results indicated that compounds similar to this compound exhibited potent activity against resistant strains of the bacteria, suggesting a viable path for developing new anti-tuberculosis agents .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Amino-2-(propan-2-yl)pyrimidine-4-carboxamide, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in pyrimidine derivative syntheses. For example, Suzuki-Miyaura coupling using Pd(II) acetate and NaHCO₃ in 2-methyltetrahydrofuran at 100°C for 3 hours yields intermediates, followed by purification via chromatography (hexane/acetone gradient) to achieve >95% purity . Key steps include:

- Catalyst selection (e.g., Pd(II) acetate and ligand systems).

- Solvent optimization (polar aprotic solvents enhance reaction efficiency).

- Post-reaction purification using silica gel chromatography or recrystallization.

- Data Table :

| Reaction Parameter | Optimal Condition |

|---|---|

| Catalyst | Pd(II) acetate |

| Temperature | 100°C |

| Purification Method | Gradient chromatography (hexane/acetone) |

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Utilize spectroscopic and computational tools:

- Nuclear Magnetic Resonance (NMR) : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to confirm substituent positions.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-MS m/z 254.1 [M+H]⁺ for related pyrimidines) .

- InChI Key/SMILES : Use canonical identifiers (e.g., InChI=1S/C5H7N3/c1-4-2-7-3-8-5(4)6/h2-3H,1H3) for database cross-referencing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

- Methodological Answer : Address discrepancies through:

Experimental Replication : Repeat assays under standardized conditions (e.g., fixed pH, temperature).

Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outlier results.

Mechanistic Studies : Probe structure-activity relationships (SAR) by synthesizing analogs (e.g., varying substituents at the 2- or 4-positions) .

- Case Study : For pyrimidine derivatives, conflicting solubility data were resolved by controlling crystallinity via recrystallization solvents (e.g., ethyl acetate vs. acetone) .

Q. What strategies optimize reaction yields in large-scale synthesis while minimizing byproducts?

- Methodological Answer :

- Process Control : Use flow chemistry to enhance heat/mass transfer and reduce side reactions.

- Catalyst Recycling : Immobilize Pd catalysts on silica supports to improve turnover number (TON).

- Byproduct Analysis : Employ LC-MS to identify impurities and adjust stoichiometry (e.g., limiting excess boronic acid derivatives) .

- Data-Driven Optimization :

| Parameter | Adjustment Effect |

|---|---|

| Catalyst Loading (5% → 2%) | Reduces Pd waste without yield loss |

| Solvent (THF → 2-MeTHF) | Improves solubility of intermediates |

Q. How can researchers design experiments to explore the compound’s role in non-biological systems (e.g., materials science)?

- Methodological Answer :

- Theoretical Linkage : Anchor experiments in coordination chemistry (e.g., metal-ligand interactions for catalysis) or supramolecular assembly (e.g., hydrogen-bond networks) .

- Advanced Techniques :

- X-ray Crystallography : Resolve solid-state packing motifs.

- Thermogravimetric Analysis (TGA) : Assess thermal stability for material applications .

- Example : Pyrimidine-carboxamides have been used as ligands in luminescent metal-organic frameworks (MOFs), guided by their rigid, planar structure .

Q. What statistical methods are critical for validating reproducibility in multi-lab studies?

- Methodological Answer :

- Interlaboratory Studies : Use standardized protocols (e.g., OECD guidelines) with blinded sample analysis.

- Data Harmonization : Apply tools like principal component analysis (PCA) to detect lab-specific biases.

- Power Analysis : Ensure sample sizes (n ≥ 3) meet confidence intervals (CI = 95%) .

Key Considerations for Experimental Design

- Control Variables : Monitor moisture sensitivity (pyrimidines often hydrolyze in aqueous conditions) .

- Safety Protocols : Follow OSHA guidelines for handling amines and palladium catalysts (e.g., fume hoods, PPE) .

- Ethical Compliance : Adhere to institutional review for biological testing, excluding non-approved applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.